molecular formula C13H12O3 B599431 Methyl 4-methoxy-1-naphthoate CAS No. 13041-64-0

Methyl 4-methoxy-1-naphthoate

Cat. No. B599431
CAS RN: 13041-64-0
M. Wt: 216.236
InChI Key: KVYMSRWVZFWKLT-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-1-naphthoate” is an organic aromatic ester . It is also known as “Methyl 4-methoxy-1-naphthalenecarboxylate” and "1-Naphthalenecarboxylic acid, 4-methoxy-, methyl ester" .


Synthesis Analysis

The synthesis of aromatic methyl methoxycarboxylates, such as “Methyl 4-methoxy-1-naphthoate”, involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . This process is described in a patent .


Molecular Structure Analysis

The molecular formula of “Methyl 4-methoxy-1-naphthoate” is C13H12O3 . It consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation .


Physical And Chemical Properties Analysis

“Methyl 4-methoxy-1-naphthoate” has a molecular weight of 216.24 . It is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

  • 4-Methyl-1-naphthoic acid : This is a naphthoic acid derivative. It may be used to synthesize 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148 .
  • Methyl 1-methoxy-2-naphthoate : This compound may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .
  • Methyl 2-methoxy-1-naphthoate : In the presence of methanol and UV radiation, this compound affords methanol adducts and a cage compound. It may be used to synthesize dimethyl-(2-methoxy-1-naphthyl)-carbinol .
  • 4-Methyl-1-naphthoic acid : This is a naphthoic acid derivative. It may be used to synthesize 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148 .
  • Methyl 1-methoxy-2-naphthoate : This compound may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .
  • Methyl 2-methoxy-1-naphthoate : In the presence of methanol and UV radiation, this compound affords methanol adducts and a cage compound. It may be used to synthesize dimethyl-(2-methoxy-1-naphthyl)-carbinol .

Safety And Hazards

“Methyl 4-methoxy-1-naphthoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMSRWVZFWKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679842
Record name Methyl 4-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-1-naphthoate

CAS RN

13041-64-0
Record name Methyl 4-methoxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Eberson, F Radner - Journal of the American Chemical Society, 1991 - ACS Publications
The photolysis of naphthalene or 1-methoxynaphthalene together with tetranitromethane in dichloromethane, using light with a cutoff at< 435 nm, has been investigated. It is shown that …
Number of citations: 1 pubs.acs.org

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